SNAZOXS

Metallochromic Indicators Complexometric Titration UV-Vis Spectroscopy

For zinc complexometric titrations plagued by copper interference, SNAZOXS provides a strategically weak Cu(II) complex (Δlog β₁₁ = -1.11 vs. Naphthylazoxine 6S) for sharper, more accurate EDTA endpoints. Its documented stability constants (log β₁₁ for Cu²⁺ 6.69, Ni²⁺ 6.44, Co²⁺ 5.75, Pb²⁺ 5.63, Zn²⁺ 5.11, Cd²⁺ 4.50) enable predictable multi-analyte methods. Validated for ultramicro photometric Cu titration at 9 ppb. Ideal for brass, mining leachate, and biological fluid assays.

Molecular Formula C19H11N3Na2O7S2
Molecular Weight 503.4 g/mol
CAS No. 53611-17-9
Cat. No. B1594617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNAZOXS
CAS53611-17-9
Molecular FormulaC19H11N3Na2O7S2
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C19H13N3O7S2.2Na/c23-19-15(10-17(31(27,28)29)13-6-3-9-20-18(13)19)22-21-14-7-8-16(30(24,25)26)12-5-2-1-4-11(12)14;;/h1-10,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
InChIKeyGYRHOVMZMGPIER-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SNAZOXS Procurement & Selection Guide


SNAZOXS, chemically designated as Disodium 7-(4-sulfonato-1-naphthylazo)-8-hydroxyquinoline-5-sulfonate, is a synthetic azo dye belonging to the sulfoazoxine family of heterocyclic compounds [1]. Characterized by its dual sulfonate groups and 8-hydroxyquinoline backbone (molecular formula C19H11N3Na2O7S2, MW 503.42 g/mol) , this compound functions primarily as a metallochromic indicator and complexometric reagent. As a dark purple powder, it is typically supplied with a purity of 95% or higher and is commonly utilized in analytical chemistry applications.

SNAZOXS Substitution Risk Analysis


Within the sulfoazoxine class, seemingly minor structural variations—such as the presence of a naphthyl versus phenyl substituent or the position of sulfonate groups—translate into pronounced differences in metal ion selectivity and complex stability [1]. SNAZOXS is not interchangeable with its close analogs (e.g., Naphthylazoxine 6S, OXS, PAZOXS, or SPAZOXS) due to its unique oligomerization behavior and its specific thermodynamic affinity profile for transition and heavy metals [2]. For procurement, substituting SNAZOXS with a generic alternative without rigorous cross-validation can lead to significant assay variability, particularly in chelometric titrations where the sharpness of the color transition is critical.

SNAZOXS Performance Evidence


Cu(II) and Zn(II) Selectivity vs. Naphthylazoxine 6S

SNAZOXS exhibits a markedly lower stability constant for Cu(II) compared to the closely related Naphthylazoxine 6S, enabling a different selectivity profile. Specifically, for Cu(II), SNAZOXS demonstrates log β11 = 6.69 and log β12 = 11.40, whereas Naphthylazoxine 6S shows a significantly higher affinity with log β11 = 7.80 and log β12 = 13.41 [1]. Conversely, for Zn(II), the difference is less pronounced, with SNAZOXS having log β11 = 5.11 and log β12 = 8.84, while Naphthylazoxine 6S yields log β11 = 7.01 and log β12 = 12.65 [1].

Metallochromic Indicators Complexometric Titration UV-Vis Spectroscopy Stability Constants

Chromium(VI) Stability Order Among Azoxine S Dyes

In a direct comparative study, the equilibrium constants for the complexation of Cr(VI), Mo(VI), and W(VI) with four Azoxine S dyes were determined. The stability order was established as OXS > PAZOXS > SPAZOXS > SNAZOXS [1]. This indicates that SNAZOXS forms the weakest complexes among the four analogs, which is a distinct and quantifiable property relevant for applications where minimal perturbation of the metal's speciation is required.

Speciation Analysis Potentiometric Titration Azoxine Dyes Stability Constants

Cu(II) Complex Stoichiometry vs. Naphthylazoxine 6S

Beyond stability constants, SNAZOXS and Naphthylazoxine 6S differ in the stoichiometry of their Cu(II) complexes. For SNAZOXS, the data confirm the formation of ML and ML2 species, whereas Naphthylazoxine 6S also supports the formation of an ML3 complex in addition to the lower stoichiometries [1]. This is reflected in the absence of a reported log β13 for Cu(II) with SNAZOXS, in contrast to Naphthylazoxine 6S where log β13 is quantifiable [1].

Complex Stoichiometry Metal-Ligand Ratio UV-Vis Spectroscopy Sulfoazoxine Oligomers

Metal Ion Affinity Ranking vs. Naphthylazoxine 6S

A comparison of the stability constants (log β11) for a panel of divalent metal ions reveals a distinct affinity order. For SNAZOXS, the order is: Cu²⁺ (6.69) > Ni²⁺ (6.44) > Co²⁺ (5.75) > Pb²⁺ (5.63) > Zn²⁺ (5.11) > Cd²⁺ (4.50) [1]. In contrast, Naphthylazoxine 6S exhibits a different sequence: Cu²⁺ (7.80) > Zn²⁺ (7.01) > Ni²⁺ (6.35) > Cd²⁺ (6.08) [1].

Metal Affinity Stability Constants Chelation Analytical Chemistry

Oligomerization Propensity vs. CAPAZOXS Isomers

SNAZOXS, Naphthylazoxine 6S, and the 2-, 3-, and 4-CAPAZOXS isomers were studied for their tendency to form oligomers. While all five sulfoazoxines can oligomerize, the specific protonation constants and chemical models of oligomer equilibria (L2H5-, L2H42-, etc.) were found to vary between the compounds [1]. This suggests that the exact structure of the substituent (e.g., naphthyl vs. CAPA group) influences the self-association behavior.

Ligand Oligomerization Sulfoazoxine Chemistry Potentiometry Equilibrium Modeling

SNAZOXS Research & Industrial Applications


Zinc Titration in Copper-Rich Matrices

For laboratories performing complexometric titrations of zinc in samples containing significant copper impurities (e.g., brass alloys, mining leachates, or biological fluids), SNAZOXS offers a strategic advantage. Its Cu(II) complexes are demonstrably weaker (Δlog β11 = -1.11) compared to the commonly considered alternative Naphthylazoxine 6S [1]. This reduced affinity for copper minimizes interference and ensures a sharper, more accurate endpoint for zinc determination when EDTA is used as the titrant [2].

Broad Metal Detection by UV-Vis

Research applications needing a single reagent to detect a wide panel of divalent metals can leverage the well-characterized stability constants of SNAZOXS. The documented log β11 values for Cu²⁺ (6.69), Ni²⁺ (6.44), Co²⁺ (5.75), Pb²⁺ (5.63), Zn²⁺ (5.11), and Cd²⁺ (4.50) provide a predictable basis for developing multi-analyte spectrophotometric methods [1]. This broad, quantified affinity profile makes SNAZOXS a reliable candidate for screening or teaching laboratories where versatility is prioritized.

Trace Metal Analysis by Ultramicro Photometry

SNAZOXS has been successfully employed as a metallochromic indicator in ultramicro photometric titrations, specifically for the determination of copper at concentrations as low as 9 ppb using EDTA [1]. This demonstrates its utility in high-sensitivity analytical workflows where minimal sample volume or trace analyte levels necessitate a robust and highly colored indicator.

Speciation of Group 6 Metals

Researchers investigating the speciation of chromium, molybdenum, or tungsten in environmental or industrial samples should consider SNAZOXS when a weakly interacting complexing agent is required. Its documented position as the least stable complex former in the OXS > PAZOXS > SPAZOXS > SNAZOXS series [1] makes it a suitable candidate for methods where the goal is to detect the metal without significantly shifting the existing equilibrium between different oxidation states or bound forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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